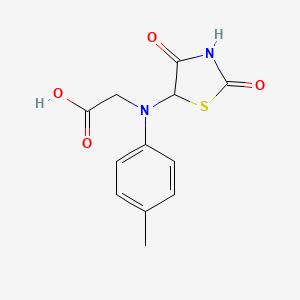

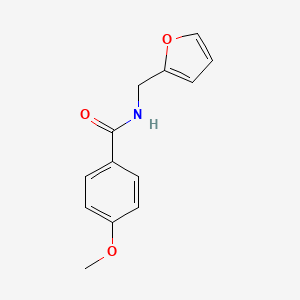

![molecular formula C18H14BrNO2 B5515765 2-[(4-bromobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5515765.png)

2-[(4-bromobenzyl)oxy]-1-naphthaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-[(4-bromobenzyl)oxy]-1-naphthaldehyde” consists of a naphthaldehyde group attached to a bromobenzyl group via an oxygen atom . The oxime derivative would have an additional =N-OH group attached to the carbonyl carbon of the naphthaldehyde group.Chemical Reactions Analysis

As mentioned earlier, the formation of oximes involves the reaction of an aldehyde or ketone with hydroxylamine . This reaction is known as an addition-elimination or condensation reaction .Scientific Research Applications

Oxidation and Cyclisation Reactions

- The oxidation of hydroxynaphthaldehyde oximes, similar to the compound , leads to complex reactions including peri- and o-cyclisation, forming various cyclic compounds with potential applications in synthetic chemistry (Supsana et al., 2001).

Synthesis and Antimicrobial Properties

- New derivatives of bromo-naphthol, a category to which the compound belongs, have been synthesized and shown to exhibit promising antibacterial and antifungal activity. This indicates potential applications in developing new antimicrobial agents (Mayekar et al., 2011).

Mechanisms of Dioxin Formation

- In environmental chemistry, studies on the oxidation of bromophenols, which are structurally related to the compound, have helped in understanding the mechanisms of dioxin formation, an important aspect in environmental pollution and remediation (Evans & Dellinger, 2005).

Catalysis and Synthesis of Polycyclic Aromatic Hydrocarbons

- The synthesis of various aromatic hydrocarbons and their oxidized derivatives, using bromobenzaldehydes in palladium-catalyzed reactions, shows the versatility of these compounds in the synthesis of complex aromatic structures (Thomson et al., 2015).

Catalytic Oxidation Reactions

- Oxovanadium(V) complexes, involving derivatives of hydroxynaphthohydrazide and bromobenzaldehydes, demonstrate significant catalytic activity in oxidation reactions, indicating their potential use in industrial oxidation processes (Monfared et al., 2010).

Fluorescent Sensing

- Hydroxynaphthaldehyde oxime derivatives have been used as chemosensors for the detection of cyanide in aqueous media, showcasing their application in environmental monitoring and safety (Wang et al., 2015).

properties

IUPAC Name |

(NE)-N-[[2-[(4-bromophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO2/c19-15-8-5-13(6-9-15)12-22-18-10-7-14-3-1-2-4-16(14)17(18)11-20-21/h1-11,21H,12H2/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRZNTTYGCYMLV-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NO)OCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/O)OCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-thienyl)ethyl]acetamide](/img/structure/B5515722.png)

![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5515733.png)

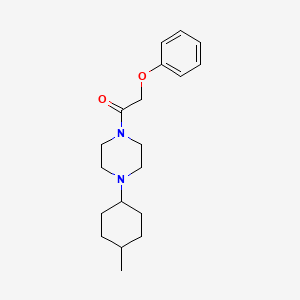

![3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5515736.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5515751.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5515759.png)

![2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5515783.png)

![2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5515790.png)